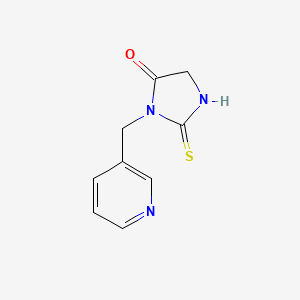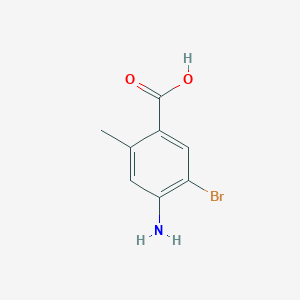
4-Amino-5-bromo-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-bromo-2-methylbenzoic acid is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrNO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) . This indicates the presence of a bromine atom, an amino group, and a carboxylic acid group in the molecule.Physical and Chemical Properties Analysis
This compound is a white to yellow solid at room temperature .Scientific Research Applications
Synthesis in Organic Chemistry
4-Amino-5-bromo-2-methylbenzoic acid and its derivatives play a significant role in the synthesis of various organic compounds. For instance, it serves as a key intermediate in the synthesis of anti-cancer drugs that inhibit thymidylate synthase, as demonstrated in the preparation of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline (Cao Sheng-li, 2004). Additionally, similar compounds are synthesized for the preparation of calichemicin antibiotics, highlighting the compound's significance in the development of therapeutic agents (K. V. Laak & H. Scharf, 1989).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical research, such compounds are employed in the synthesis of various drug candidates. For example, in the synthesis and characterization of Chloranthraniliprole, a compound derived from 2-amino-3-methylbenzoic acid is used, showing the versatility of these molecules in drug development (Zheng Jian-hong, 2012).
Photodynamic Therapy and Cancer Treatment
This compound derivatives have potential applications in photodynamic therapy for cancer treatment. For instance, zinc phthalocyanine derivatives with substituents derived from this compound show high singlet oxygen quantum yield, making them promising candidates for Type II photosensitizers in cancer therapy (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Molecular and Structural Analysis
Research in molecular and structural analysis utilizes derivatives of this compound. The study of molecular structure, vibrational spectra, and hyperpolarizability of such compounds helps in understanding their chemical properties and potential applications in various fields, including materials science and biochemistry (N. Balamurugan, C. Charanya, S. Sampathkrishnan, & S. Muthu, 2015).
Mechanism of Action
Target of Action
Benzylic compounds, which this compound is a part of, typically interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 4-Amino-5-bromo-2-methylbenzoic acid involves several chemical reactions. The compound can undergo free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form the brominated compound .
Biochemical Pathways
It’s known that benzylic compounds can influence various biochemical pathways due to their interactions with different enzymes and receptors .
Pharmacokinetics
The compound’s water insolubility suggests that its bioavailability might be influenced by factors such as formulation and administration route.
Result of Action
The compound’s interactions with various enzymes and receptors suggest that it could have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s reactivity and stability .
Properties
IUPAC Name |
4-amino-5-bromo-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMASVOPPMDLDNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
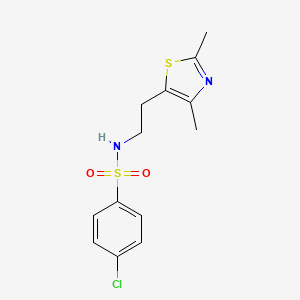
![(E)-methyl 2-(6-(methylsulfonyl)-2-((pyrazine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2479671.png)
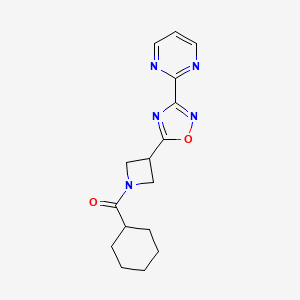
![3-(2-methoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2479675.png)
![(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid](/img/structure/B2479677.png)
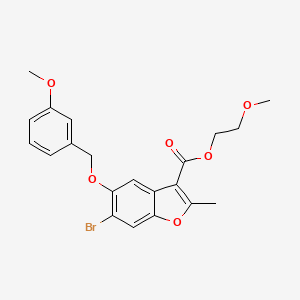
![N-(6-bromobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2479681.png)
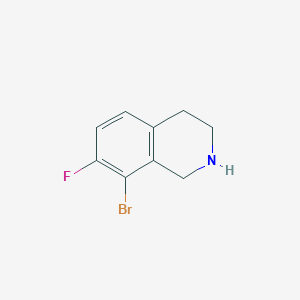
![N'-[2-[4-(6-Aminohexyl)piperazin-1-yl]ethyl]hexane-1,6-diamine](/img/structure/B2479684.png)
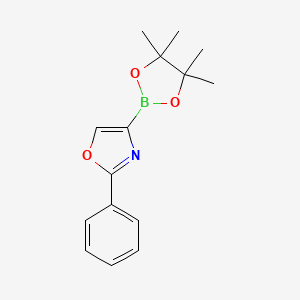
![2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2479687.png)
![3,5-Dimethyl-4-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]-1,2-oxazole](/img/structure/B2479688.png)

